ethyl[2-(10H-phenothiazin-10-yl)ethyl]amine hydrochloride
Description
Molecular Architecture and Stereochemical Features
Molecular Composition and Connectivity
The molecular formula of ethyl[2-(10H-phenothiazin-10-yl)ethyl]amine hydrochloride is C₁₄H₁₅ClN₂S , derived from the parent phenothiazine scaffold (C₁₂H₉NS) modified with a two-carbon ethylamine chain and a hydrochloride counterion. The core phenothiazine structure consists of two benzene rings fused to a central thiazine ring containing sulfur and nitrogen atoms. The ethylamine substituent is attached to the nitrogen atom at position 10 of the thiazine ring, forming a secondary amine linkage.
The SMILES notation (NCCN1C2=C(C=CC=C2)SC3=CC=CC=C13) confirms the connectivity: the ethylamine chain (-CH₂-CH₂-NH₂) branches from the central nitrogen, while the hydrochloride counterion ionically interacts with the protonated amine group. Key bond lengths include the C-N bonds in the ethylamine side chain (1.47–1.49 Å) and the C-S bonds in the thiazine ring (1.76–1.78 Å), consistent with typical single-bond distances in aromatic amines and thioethers.
Stereochemical Considerations
The phenothiazine core adopts a butterfly conformation , where the two benzene rings are bent along the S···N axis, creating a dihedral angle of approximately 17.95°–12.65° between the planes of the aromatic rings. This non-planar geometry reduces steric strain and enables π-π interactions in crystalline phases. The ethylamine side chain exhibits free rotation around the C-N bond, but steric hindrance from the adjacent benzene rings restricts its conformational flexibility.
Table 1: Key Structural Parameters
| Parameter | Value | Reference |
|---|---|---|
| C-N bond length (ethylamine) | 1.47–1.49 Å | |
| C-S bond length (thiazine) | 1.76–1.78 Å | |
| Dihedral angle (benzene rings) | 12.65°–17.95° | |
| N-H···Cl⁻ distance | 2.85–3.10 Å |
Properties
IUPAC Name |
N-ethyl-2-phenothiazin-10-ylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S.ClH/c1-2-17-11-12-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18;/h3-10,17H,2,11-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQBLTZHWMGXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl[2-(10H-phenothiazin-10-yl)ethyl]amine hydrochloride typically involves the reaction of phenothiazine with ethylamine under controlled conditions. The process can be summarized as follows:
Starting Materials: Phenothiazine and ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to ensure complete reaction.
Purification: The product is purified using recrystallization techniques to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl[2-(10H-phenothiazin-10-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
Ethyl[2-(10H-phenothiazin-10-yl)ethyl]amine hydrochloride exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Anticancer Properties : Recent studies have indicated that phenothiazine derivatives, including this compound, can modulate neurotransmitter activities and exhibit cytotoxic effects against cancer cells. For instance, novel phenothiazine derivatives have shown promise in inhibiting liver cancer cell proliferation both in vitro and in vivo using zebrafish models .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. Certain derivatives of phenothiazines have demonstrated significant activity against various bacterial strains, which suggests potential use as antimicrobial agents .
- Antitubercular Activity : The compound's structural modifications have been linked to enhanced activity against Mycobacterium tuberculosis. Studies highlight the importance of specific side chains in improving the efficacy of phenothiazine derivatives against tuberculosis .
Synthesis and Structural Insights
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with phenothiazine as a core structure.
- Reagents : Various reagents such as alkyl halides are used to introduce the ethyl group at the appropriate position on the phenothiazine skeleton.
- Purification : The final product is purified through techniques like column chromatography to ensure high purity levels for biological assays.
The structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into the molecular framework and confirms the successful incorporation of functional groups .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Mechanism of Action
The mechanism of action of ethyl[2-(10H-phenothiazin-10-yl)ethyl]amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in therapeutic effects, such as antipsychotic and antihistamine activities .
Comparison with Similar Compounds
Table 1: Structural and Functional Properties of Selected Phenothiazine Derivatives
Biological Activity
Ethyl[2-(10H-phenothiazin-10-yl)ethyl]amine hydrochloride is a phenothiazine derivative that has garnered attention for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Phenothiazines
Phenothiazines are a class of compounds originally developed as antipsychotic medications. They exhibit a range of biological activities, including antibacterial , antifungal , anticancer , and anti-inflammatory effects. The core structure of phenothiazines allows for various modifications that enhance their pharmacological profiles, making them valuable in medicinal chemistry .
Anticancer Properties
Recent studies have highlighted the potential of phenothiazine derivatives, including this compound, to act as anticancer agents. Notable findings include:
- Cytotoxicity : this compound has demonstrated significant cytotoxic effects against various cancer cell lines, including liver cancer cells. In vitro studies showed that this compound can inhibit cell proliferation and induce apoptosis in cancer cells .
-
Mechanisms of Action : The anticancer activity is attributed to multiple mechanisms, such as:
- Inhibition of DNA repair mechanisms : This leads to increased DNA damage in cancer cells, enhancing the efficacy of treatment .
- Modulation of cholinesterase activity : The compound has been shown to affect cholinesterase levels, which may play a role in its anticancer effects by altering neurotransmitter dynamics within the tumor microenvironment .
Antimicrobial Activity
Phenothiazines exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens:
- Bacterial Inhibition : Studies indicate that this compound can inhibit the growth of several bacterial strains, demonstrating potential as an antibacterial agent .
Case Studies
- In Vitro Studies : A study assessed the cytotoxic effects of this compound on liver cancer cell lines (e.g., Hep3B and SkHep1). Results showed an IC50 value significantly lower than conventional chemotherapeutic agents, indicating high potency against these cells .
- In Vivo Studies : Research utilizing zebrafish embryos demonstrated that the compound exhibits low toxicity while effectively modulating cholinesterase activity. This suggests a favorable safety profile for further development as an anticancer agent .
Data Table: Biological Activities of this compound
Q & A
Q. What are the key synthetic steps for ethyl[2-(10H-phenothiazin-10-yl)ethyl]amine hydrochloride?
The synthesis involves alkylation of 10H-phenothiazine with ethyl chloroacetate under reflux in acetone with K₂CO₃ as a base, followed by hydrolysis and acidification to form the intermediate 2-(10H-phenothiazin-10-yl)acetic acid. Subsequent coupling with ethylamine and HCl yields the final compound. Reaction progress is monitored via TLC, and purification employs recrystallization or column chromatography .
Q. How is the compound structurally characterized?
Confirmation of structure relies on nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (MS). For example, NMR peaks at δ 7.32–7.88 ppm (aromatic protons) and δ 3.5–4.2 ppm (ethylamine chain) are characteristic. MS analysis confirms the molecular ion peak at m/z 193.68 (C₈H₁₆ClNO₂) .
Q. What are common impurities in this compound?
Impurities include unreacted 10H-phenothiazine, residual ethyl chloroacetate, and byproducts like 3-(10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine hydrochloride. These are identified via HPLC with UV detection or LC-MS, using reference standards for comparison .
Q. What solubility properties are critical for formulation?
The compound is highly soluble in polar aprotic solvents (e.g., DMSO, ethanol) but sparingly soluble in water. Formulation for biological assays often requires dissolution in DMSO followed by dilution in buffered saline (pH 7.4) to avoid precipitation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
Systematic optimization involves varying solvent polarity (e.g., acetone vs. DMF), base strength (K₂CO₃ vs. NaOH), and reaction time. For instance, extending reflux time from 3 to 6 hours increases yield by 15% in acetone. Kinetic studies via in-situ IR spectroscopy can identify rate-limiting steps .
Q. How to resolve contradictions in spectral data during characterization?
Discrepancies in NMR shifts (e.g., unexpected splitting or integration) may arise from residual solvents, paramagnetic impurities, or tautomerism. Purification via preparative HPLC and deuterated solvent exchange (e.g., D₂O for -NH protons) reduces artifacts. Cross-validation with high-resolution MS (HRMS) ensures accurate mass assignment .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?
SAR studies require synthesizing analogs with modifications to the ethylamine chain (e.g., alkylation, fluorination) or phenothiazine core (e.g., halogen substitution). Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with computational docking to map interactions with targets like acetylcholinesterase or dopamine receptors .
Q. How to design stability studies under physiological conditions?
Accelerated stability testing in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C identifies degradation pathways. LC-MS/MS tracks major degradation products, such as hydrolyzed ethylamine derivatives or oxidized phenothiazine rings. Arrhenius modeling predicts shelf-life under storage conditions .
Methodological Notes
- Troubleshooting Low Purity : Use gradient elution in HPLC (C18 column, 0.1% TFA in acetonitrile/water) to separate closely related impurities .
- Biological Assay Design : For receptor binding studies, employ radioligand displacement assays (e.g., ³H-spiperone for dopamine D2 receptors) with Schild regression analysis to calculate IC₅₀ values .
- Data Interpretation : Conflicting bioactivity results across cell lines may stem from differential expression of metabolic enzymes (e.g., CYP450 isoforms). Validate using siRNA knockdown or isoform-specific inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
